1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a 2-chloro-4-fluorobenzyl group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluorobenzyl bromide, which is then reacted with a suitable pyridazine derivative under controlled conditions to form the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Chloro-4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H8ClFN2O3 |
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Molecular Weight |
282.65 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C12H8ClFN2O3/c13-9-5-8(14)2-1-7(9)6-16-11(17)4-3-10(15-16)12(18)19/h1-5H,6H2,(H,18,19) |
InChI Key |
OPNGNFAQLSHRKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C(=O)C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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